4-(Benzyloxy)butan-1-amine
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Overview
Description
4-(Benzyloxy)butan-1-amine is a compound with the CAS Number: 342638-01-1 . It has a molecular weight of 179.26 and its IUPAC name is 4-(benzyloxy)-1-butanamine . It is a liquid at room temperature .
Synthesis Analysis
4-Benzyloxy-1-butanol can be prepared starting from butane-1,4-diol . It may be used for the preparation of ethyl 6-benzyloxy-2-hexenoate, via Swern oxidation and Wadsworth-Emmons olefination . It may also be used as a starting reagent for the synthesis of 4-(benzyloxy)butanal .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,12H2 . The compound has a rotatable bond count of 6 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 6 . It is a liquid at room temperature .Scientific Research Applications
Enantioselective Synthesis
4-(Benzyloxy)butan-1-amine is utilized in the enantioselective synthesis of cyclic beta-amino alcohol derivatives. This process involves Ir-catalyzed allylic aminations, demonstrating the compound's role in producing optically active intermediates for synthesizing various cyclic derivatives efficiently (Lee et al., 2007).
Antagonists for NMDA Receptor
The compound has been identified in the synthesis of novel NR1/2B subtype selective NMDA receptor antagonists. This represents its application in creating new classes of potent and selective NMDA receptor blockers (Alanine et al., 2003).
Electrochemical C-H Amination
This compound is involved in electrochemical C-H amination processes. This approach provides an efficient and sustainable access to heterocycles like 1,4-Benzoxazin-3-ones, showcasing its role in green chemistry applications (Wesenberg et al., 2017).
Synthesis of Allylic Amine Derivatives
It is used in the synthesis of allylic amine derivatives, as demonstrated in studies involving cross-coupling reactions. This indicates its utility in creating a range of chemically significant compounds (Takano et al., 1992).
In Metal-Free Oxidative Amination
The compound is integral to metal-free oxidative amination of benzoxazoles. This method is environmentally friendly and produces tertiary butanol and water as byproducts, emphasizing its role in sustainable chemistry (Lamani & Prabhu, 2011).
In Enzymatic Kinetic Resolution
It has applications in enzymatic kinetic resolution processes, particularly in achieving high enantioselectivity at elevated temperatures. This showcases its potential in stereoselective synthesis (Nechab et al., 2007).
In Metal-Organic Frameworks
This compound plays a role in the creation of metal–organic frameworks, used as catalysts for synthesis reactions. This highlights its importance in the development of new catalytic materials (Safarifard et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
4-phenylmethoxybutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHOKOVQYMRTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342638-01-1 |
Source
|
Record name | 4-(benzyloxy)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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